Phenylthiohydantoin-threonine

Gas Chromatography Edman Degradation PTH-Amino Acids

PTH-threonine is an indispensable reference standard for N-terminal protein sequencing via Edman degradation. Unlike underivatized L-threonine, this hydrophobic phenylthiohydantoin derivative is specifically retained and detected at 269 nm on RP-HPLC, enabling unambiguous identification against co-eluting PTH-amino acids. It is also essential for GC-MS method development (volatility characterized on XE-60 columns) and for validating novel tandem-column or computer-assisted retention prediction systems. Procure this high-purity standard to ensure accurate calibration, system suitability, and sequence fidelity.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 5789-21-9
Cat. No. B1587024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylthiohydantoin-threonine
CAS5789-21-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)O
InChIInChI=1S/C11H12N2O2S/c1-7(14)9-10(15)13(11(16)12-9)8-5-3-2-4-6-8/h2-7,9,14H,1H3,(H,12,16)
InChIKeyZPBWLZAKZOHLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylthiohydantoin-threonine (CAS 5789-21-9) as a PTH-Amino Acid Standard: Procurement and Analytical Baseline


Phenylthiohydantoin-threonine (PTH-threonine; CAS 5789-21-9; C₁₁H₁₂N₂O₂S; MW 236.29) is the phenylthiohydantoin derivative of the amino acid threonine. It belongs to the class of phenylthiohydantoin amino acids (PTH-amino acids), which are the key intermediate products formed during the Edman degradation procedure for N-terminal protein and peptide sequencing [1]. This compound is not a pharmaceutical active ingredient but a specialized analytical reagent and reference standard, primarily utilized in reversed-phase high-performance liquid chromatography (RP-HPLC) systems for the qualitative and quantitative identification of threonine residues in a protein sequence [2].

Why Phenylthiohydantoin-threonine (CAS 5789-21-9) Cannot Be Substituted with Generic Threonine or Other PTH Analogs


In the context of analytical protein sequencing, generic L-threonine (C₄H₉NO₃) is not a valid substitute for PTH-threonine (C₁₁H₁₂N₂O₂S). The Edman degradation process chemically modifies the N-terminal amino acid, creating a hydrophobic PTH derivative that is uniquely suited for separation on reversed-phase HPLC columns; underivatized threonine is highly polar, poorly retained, and not detectable under the standard 269 nm UV conditions used for PTH-amino acids [1]. Furthermore, different PTH-amino acids exhibit distinct and reproducible retention times under specific chromatographic conditions, which are the basis for their unambiguous identification. Substituting PTH-threonine with a different PTH-amino acid, such as PTH-serine or PTH-tyrosine, would lead to a misidentification of the amino acid residue and an incorrect protein sequence [2]. Therefore, for accurate Edman sequencing calibration and result validation, the use of the specific PTH-threonine reference standard is non-negotiable.

Quantitative Differentiators for Phenylthiohydantoin-threonine (CAS 5789-21-9): A Data-Driven Procurement Guide


Chromatographic Behavior of PTH-Threonine in GC Analysis: Volatility and Derivatization Requirements

In gas chromatographic (GC) analysis, PTH-threonine exhibits a specific requirement for derivatization prior to analysis, which differentiates it from other PTH-amino acids. It is categorized as a polar thiohydantoin of lower volatility for which trimethylsilylation is 'helpful' but not 'mandatory', contrasting with the highly polar acidic derivatives (e.g., PTH-aspartic acid, PTH-glutamic acid) where derivatization is 'mandatory' [1]. This classification is a key determinant for selecting appropriate GC columns and methods.

Gas Chromatography Edman Degradation PTH-Amino Acids

Thermodynamic Identity: Melting Point and Thermal Decomposition of PTH-Threonine

The thermal behavior of PTH-threonine provides a quantifiable, differentiating physical property. PTH-threonine (CAS 5789-21-9) is reported to decompose at a melting point of 194 °C . This is distinctly different from the closely related dehydration product, PTH-Δ-threonine (CAS 5800-50-0), which has a melting point range of 234–238 °C [1]. This difference in melting point is a direct consequence of the structural variation (presence of a hydroxyl group in the former versus an alkene group in the latter) and can be used as a primary identifier for procurement and quality control.

Physical Chemistry Compound Purity Standard Characterization

Chromatographic Resolution in HPLC: PTH-Threonine's Role in Single-Run PTH Analysis

Reversed-phase HPLC is the only technique commonly used for PTH analysis that can resolve all of the PTH amino acids, including PTH-threonine, in a single chromatographic run, providing quantitative data at the picomole (pmol) level [1]. While specific retention times are system- and method-dependent, the unique chromatographic behavior of each PTH-amino acid, including PTH-threonine, is what enables this 'single-run' resolution. The ability of a C18 column to cleanly separate PTH-threonine from other closely eluting PTH-amino acids (such as PTH-serine or PTH-glutamine) under a given gradient is a key performance metric for the entire sequencing system, making PTH-threonine a crucial component in system suitability testing.

HPLC Protein Sequencing Method Development

Primary Application Scenarios for Procuring Phenylthiohydantoin-threonine (CAS 5789-21-9)


Calibration of HPLC Systems for Edman Degradation Sequencing

Phenylthiohydantoin-threonine is procured as a reference standard to generate calibration curves and establish system suitability for automated protein sequencers. Given that RP-HPLC is the only method capable of resolving all PTH-amino acids in a single run at pmol sensitivity [1], using a high-purity standard for PTH-threonine is essential for determining its precise retention time and ensuring its peak is correctly identified and quantified against a known concentration.

Method Development and Validation for Gas Chromatography (GC) of PTH-Amino Acids

This compound is used in developing and validating GC methods for PTH-amino acid analysis. The known volatility profile and the classification that trimethylsilylation is 'helpful' but not 'mandatory' for its analysis on XE-60 columns [2] guide method development. A scientist would procure PTH-threonine to empirically determine the optimal derivatization and GC parameters needed for its reliable detection and quantification in complex mixtures.

Quality Control and Compound Identification

The well-defined physical properties, particularly its melting point of 194 °C (decomposition) , serve as a simple but definitive quality control check. This value can be used by researchers or procurement specialists upon receipt of a new batch to confirm its identity and purity, differentiating it from structurally similar compounds like PTH-Δ-threonine which melts at a significantly higher temperature .

Reference Standard for High-Resolution Analytical Methodologies

Advanced research into improving PTH-amino acid separations, such as using thermally tuned tandem columns or computer-assisted retention prediction, requires a full set of characterized PTH standards [3]. Phenylthiohydantoin-threonine is an indispensable component of such a standard set, used to characterize the selectivity and efficiency of novel chromatographic phases and optimization algorithms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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